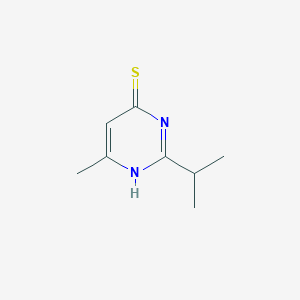

2-Isopropyl-6-methylpyrimidine-4-thiol

Description

Significance of Pyrimidine-4-thiol (B7810261) Scaffolds in Chemical Synthesis and Mechanistic Understanding

The pyrimidine-4-thiol scaffold is a significant structural unit in synthetic and medicinal chemistry due to the versatile reactivity of the thiol group and its influence on the electronic properties of the pyrimidine (B1678525) ring. These compounds exist in a tautomeric equilibrium between the thiol form and the thione form (pyrimidin-4(3H)-thione). nih.govresearchgate.netcdnsciencepub.com This equilibrium can be influenced by factors such as solvent polarity, with polar solvents often favoring the thione tautomer. researchgate.netcdnsciencepub.com

From a synthetic perspective, the thiol group is a versatile handle for further molecular elaboration. It can undergo various chemical transformations, providing access to a wide range of derivatives. Key reactions involving the pyrimidine-4-thiol moiety include:

Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, using common oxidizing agents like hydrogen peroxide. evitachem.com

S-Alkylation: The sulfur atom can be readily alkylated to form thioethers, a common strategy for introducing diverse side chains.

Nucleophilic Substitution: The thiol group can act as a leaving group and be displaced by other nucleophiles, such as amines or alkoxides, allowing for the introduction of different functionalities at the C4 position of the pyrimidine ring. evitachem.com

This reactivity makes pyrimidine-4-thiols valuable intermediates for building more complex heterocyclic systems. evitachem.comekb.eg For instance, they are used as precursors in the synthesis of fused ring systems like thieno[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines, which are scaffolds of interest in drug discovery.

Mechanistically, the study of pyrimidine-4-thiols provides insights into fundamental chemical principles. The thione-thiol tautomerism is a classic example of prototropy, and investigations into this process help elucidate the factors governing chemical equilibria. nih.govresearchgate.net Furthermore, the electron-donating nature of the thiol group influences the reactivity of the pyrimidine ring itself. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution but makes electrophilic substitution more difficult. wikipedia.orgscialert.net The presence and position of substituents like the thiol group modulate this reactivity, guiding the regioselectivity of further chemical modifications.

Contextualizing 2-Isopropyl-6-methylpyrimidine-4-thiol within Pyrimidine Derivatives Research

2-Isopropyl-6-methylpyrimidine-4-thiol belongs to the broad class of 2,4,6-trisubstituted pyrimidines, a group of compounds that has been the subject of extensive research due to their wide range of biological activities and synthetic utility. researchgate.netnih.govnih.gov The specific substitution pattern—an isopropyl group at position C2, a methyl group at C6, and a thiol at C4—defines its particular chemical character and potential applications.

The synthesis of this compound is closely related to its oxygen analog, 2-isopropyl-6-methylpyrimidin-4-ol (also known as 2-isopropyl-6-methyl-4-pyrimidone), which is a well-documented intermediate in the synthesis of the organophosphate insecticide Diazinon. chemicalbook.comguidechem.com The pyrimidin-4-ol itself is a metabolite of Diazinon. chemicalbook.comguidechem.com The synthetic route to the core structure typically involves a condensation reaction that aligns with the principles of the Pinner pyrimidine synthesis, reacting an amidine (or a precursor) with a β-dicarbonyl compound. mdpi.com For this specific compound, isobutyramidine is condensed with an acetoacetic ester (e.g., ethyl acetoacetate) to form the pyrimidine ring. guidechem.comgoogle.com The subsequent conversion of the hydroxyl group to a thiol group can be achieved using standard thiolating agents. umich.edu

Research into 2,4,6-trisubstituted pyrimidines is driven by the potential to fine-tune the molecule's properties by varying the substituents at these three positions. nih.govmdpi.com The isopropyl group at C2 and the methyl group at C6 provide lipophilicity and specific steric bulk, which can influence how the molecule interacts with biological targets. The thiol group at C4, as discussed, is a key reactive center and a site for hydrogen bonding, which is critical for molecular recognition in biological systems. evitachem.com While much of the research focuses on broad classes of substituted pyrimidines for applications in areas like anticancer and antimicrobial agents, specific compounds like 2-Isopropyl-6-methylpyrimidine-4-thiol serve as important building blocks and reference compounds within this larger field of study. evitachem.comresearchgate.netnih.gov

Below are the key chemical properties of the title compound.

| Property | Value |

| IUPAC Name | 6-methyl-2-(propan-2-yl)pyrimidine-4-thiol |

| Molecular Formula | C₈H₁₂N₂S |

| Molecular Weight | 168.26 g/mol |

| CAS Number | 2463-81-2 |

| Synonyms | 2-isopropyl-6-methyl-4-pyrimidinethiol, 6-methyl-2-propan-2-yl-1H-pyrimidine-4-thione |

Data sourced from PubChem CID 7131471. nih.gov

Historical Development and Evolution of Academic Research on Substituted Pyrimidines

The academic study of pyrimidines has a rich history dating back to the 19th century. While pyrimidine derivatives such as alloxan (B1665706) were known earlier, the systematic synthesis of these compounds began in earnest in the late 1800s. wikipedia.org A pivotal moment came in 1884, when Arthur Pinner commenced his work on synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate (B1235776), a method now known as the Pinner pyrimidine synthesis. wikipedia.orgmdpi.comslideshare.net Pinner is also credited with coining the name "pyrimidin" in 1885. wikipedia.org

Another foundational method, the Biginelli reaction, was discovered by the Italian chemist Pietro Biginelli in 1891. wikipedia.orgillinois.edu This one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) proved to be a highly effective method for producing dihydropyrimidinones, which could then be used as precursors for a variety of substituted pyrimidines. taylorandfrancis.comslideshare.net These early synthetic methodologies laid the groundwork for the field, enabling chemists to construct the core pyrimidine ring with various substituents.

The discovery of the pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids in the early 20th century dramatically accelerated research in this area. wikipedia.org This biological significance spurred intense interest in the synthesis and properties of pyrimidine derivatives, leading to the development of antimetabolites for cancer therapy and antiviral agents. The evolution of pyrimidine research can be seen as a progression from fundamental synthesis to targeted drug design. Early work focused on establishing reliable methods for ring formation, while later research shifted towards the strategic introduction and modification of substituents to achieve specific biological effects. nih.govrsc.org Modern research continues to build on this historical foundation, employing advanced catalytic methods and multi-component reactions to create complex and highly functionalized pyrimidine derivatives for a vast range of applications in medicine and materials science. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-propan-2-yl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTHWZYJFMSAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427920 | |

| Record name | 2-isopropyl-6-methylpyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2463-81-2 | |

| Record name | 6-Methyl-2-(1-methylethyl)-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2463-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-isopropyl-6-methylpyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 6 Methylpyrimidine 4 Thiol

Strategies for the Direct Synthesis of 2-Isopropyl-6-methylpyrimidine-4-thiol and Related Analogues

The construction of the 2-Isopropyl-6-methylpyrimidine-4-thiol core can be achieved through several synthetic routes, primarily involving the formation of the pyrimidine (B1678525) ring via cyclocondensation reactions or the modification of a pre-existing pyrimidine skeleton.

Cyclocondensation Approaches to Pyrimidine-4-thiols

Cyclocondensation reactions are a fundamental approach for the synthesis of pyrimidine rings. These reactions typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine or thiourea (B124793).

A primary method for the synthesis of 2-substituted-6-methylpyrimidine-4-thiols involves the reaction of a β-ketoester, such as ethyl acetoacetate (B1235776), with a suitable amidine followed by thionation. In the case of 2-Isopropyl-6-methylpyrimidine-4-thiol, isobutyramidine hydrochloride can be condensed with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the corresponding pyrimidin-4-ol. Subsequent treatment of this intermediate with a thionating agent like phosphorus pentasulfide (P₂S₅) in a high-boiling solvent such as pyridine (B92270) or toluene (B28343) yields the desired pyrimidine-4-thiol (B7810261).

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |

| Ethyl acetoacetate | Isobutyramidine hydrochloride | 1. NaOEt 2. P₂S₅/Pyridine | 2-Isopropyl-6-methylpyrimidine-4-thiol | Data not available |

Alternatively, the direct cyclocondensation of a β-dicarbonyl compound with thiourea can provide a route to pyrimidine-2-thiols, which can then be further functionalized. However, for the synthesis of 4-thiols, the former method is generally more direct.

Modifications of Existing Pyrimidine Skeletons

Another effective strategy for the synthesis of 2-Isopropyl-6-methylpyrimidine-4-thiol involves the modification of a pre-functionalized pyrimidine ring. This approach often starts with a more readily available pyrimidine derivative, such as a 4-hydroxypyrimidine (B43898) or a 4-chloropyrimidine.

The conversion of 2-isopropyl-6-methylpyrimidin-4-ol to the corresponding 4-thiol can be accomplished by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This transformation is a common strategy for introducing a thiol group onto a heterocyclic ring.

A more versatile method involves the nucleophilic substitution of a halogen atom at the 4-position of the pyrimidine ring. For example, 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, to introduce the thiol group. This method is particularly useful due to the high reactivity of halopyrimidines towards nucleophilic attack.

| Starting Material | Reagent | Product | Yield (%) |

| 2-Isopropyl-6-methylpyrimidin-4-ol | P₂S₅ | 2-Isopropyl-6-methylpyrimidine-4-thiol | Data not available |

| 4-Chloro-2-isopropyl-6-methylpyrimidine | NaSH | 2-Isopropyl-6-methylpyrimidine-4-thiol | Data not available |

Chemo- and Regioselective Synthetic Routes

The synthesis of substituted pyrimidine-4-thiols often requires careful control of chemo- and regioselectivity, especially when multiple reactive sites are present in the starting materials or intermediates. The choice of reactants, catalysts, and reaction conditions plays a crucial role in directing the outcome of the synthesis.

For instance, in cyclocondensation reactions, the regioselectivity is determined by the nature of the substituents on the three-carbon unit and the amidine. The use of unsymmetrical β-dicarbonyl compounds can lead to the formation of isomeric products. However, in the case of ethyl acetoacetate, the regioselectivity is generally well-defined, leading to the 6-methyl substituted pyrimidine.

In the modification of existing pyrimidine skeletons, the inherent reactivity of the different positions on the pyrimidine ring dictates the regioselectivity. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective functionalization of the 4-position.

Derivatization and Functionalization Reactions of the Thiol Group

The thiol group in 2-Isopropyl-6-methylpyrimidine-4-thiol is a key functional handle that allows for a wide range of chemical transformations. These reactions are crucial for the development of new derivatives with tailored properties.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thiol group is highly nucleophilic and readily undergoes S-alkylation and S-acylation reactions.

S-Alkylation involves the reaction of the pyrimidine-4-thiol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an epoxide, in the presence of a base (e.g., sodium hydroxide, potassium carbonate). This reaction leads to the formation of a thioether linkage. The resulting S-alkylated pyrimidines are often stable and important intermediates for further synthetic manipulations.

| Alkylating Agent | Base | Product |

| Methyl Iodide | K₂CO₃ | 2-Isopropyl-6-methyl-4-(methylthio)pyrimidine |

| Benzyl Bromide | NaOH | 4-(Benzylthio)-2-isopropyl-6-methylpyrimidine |

S-Acylation is achieved by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine to neutralize the hydrogen halide byproduct. This reaction results in the formation of a thioester. Thioesters are valuable synthetic intermediates and can exhibit interesting biological activities.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Pyridine | S-(2-Isopropyl-6-methylpyrimidin-4-yl) ethanethioate |

| Benzoyl Chloride | Pyridine | S-(2-Isopropyl-6-methylpyrimidin-4-yl) benzothioate |

Oxidation Reactions of the Thiol Moiety

The thiol group is susceptible to oxidation, and the nature of the product depends on the oxidizing agent and the reaction conditions.

Mild oxidation, for example, with iodine (I₂) or exposure to air, can lead to the formation of the corresponding disulfide, bis(2-isopropyl-6-methylpyrimidin-4-yl) disulfide. This oxidative coupling is a common reaction for thiols.

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), can oxidize the thiol group further to a sulfinic acid and ultimately to a sulfonic acid (2-isopropyl-6-methylpyrimidine-4-sulfonic acid). These sulfonic acid derivatives are highly water-soluble and can serve as important intermediates in various applications.

| Oxidizing Agent | Product |

| Iodine (I₂) | Bis(2-isopropyl-6-methylpyrimidin-4-yl) disulfide |

| Hydrogen Peroxide (H₂O₂) | 2-Isopropyl-6-methylpyrimidine-4-sulfonic acid |

Nucleophilic and Electrophilic Transformations at the Pyrimidine Ring

The reactivity of the 2-isopropyl-6-methylpyrimidine-4-thiol ring is dictated by the interplay of its constituent functional groups: the electron-donating isopropyl and methyl groups, the pyrimidine core's inherent electron-deficient nature, and the reactive thiol moiety. This unique electronic landscape allows for a range of nucleophilic and electrophilic transformations, enabling the synthesis of a diverse array of derivatives.

The thiol group at the C4 position is a primary site for nucleophilic attack, readily undergoing S-alkylation with various alkyl halides to furnish the corresponding thioethers. This transformation is crucial in the synthesis of numerous commercial products. For instance, the reaction with diethyl thiophosphoryl chloride is a key step in the production of the insecticide Diazinon.

While the pyrimidine ring is generally electron-deficient and thus more susceptible to nucleophilic attack, the presence of electron-donating alkyl groups can modulate this reactivity. Nucleophilic aromatic substitution can be achieved, particularly if a good leaving group is present on the ring. For example, a chloro-substituted pyrimidine derivative can react with various nucleophiles, such as amines, to yield substituted aminopyrimidines.

Electrophilic substitution on the pyrimidine ring is less common due to its electron-deficient character. However, under forcing conditions or with highly activated electrophiles, such reactions can be induced. The precise conditions and regioselectivity of such transformations on 2-isopropyl-6-methylpyrimidine-4-thiol are subjects of ongoing research. The thiol group can also be oxidized to form disulfides, a common reaction for thiols.

Below is a table summarizing some of the key transformations:

| Transformation Type | Reagents and Conditions | Product Type |

| S-Alkylation | Alkyl halide, Base | Thioether |

| Oxidation | Oxidizing agent (e.g., H2O2) | Disulfide |

| Nucleophilic Substitution | Nucleophile (e.g., amine) on a halo-derivative | Substituted aminopyrimidine |

Green Chemistry Principles in the Synthesis of 2-Isopropyl-6-methylpyrimidine-4-thiol Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. cas.cn The synthesis of 2-isopropyl-6-methylpyrimidine-4-thiol derivatives is no exception, with researchers exploring various eco-friendly methodologies. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nanobioletters.com In the context of pyrimidine derivatives, microwave-assisted synthesis has been successfully employed for nucleophilic substitution reactions, such as the reaction of chloro-pyrimidines with anilines to produce 2-anilinopyrimidines. rsc.org This approach offers a significant improvement over conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The physical phenomenon of acoustic cavitation can enhance mass transfer and accelerate reaction rates. Ultrasound has been utilized in the synthesis of various pyrimidine derivatives, demonstrating the potential for shorter reaction times and improved yields compared to silent reactions.

Solvent-Free and Water-Based Synthesis: The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free or aqueous-based synthetic routes is a key goal of green chemistry. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are particularly well-suited for solvent-free conditions. While specific examples for 2-isopropyl-6-methylpyrimidine-4-thiol derivatives are still emerging, the broader success of these techniques for other pyrimidine systems highlights their potential.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex molecules. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, and its variations have been adapted for the synthesis of a wide range of pyrimidine derivatives. The development of novel MCRs for the direct synthesis of functionalized 2-isopropyl-6-methylpyrimidine-4-thiol derivatives is an active area of research.

The following table provides a comparative overview of green synthesis methodologies for pyrimidine derivatives:

| Green Chemistry Approach | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nanobioletters.com |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved mass transfer. |

| Solvent-Free Synthesis | Reduced waste, simplified work-up, lower environmental impact. |

| Multicomponent Reactions | High atom economy, operational simplicity, increased efficiency. |

Investigating Tautomerism and Conformational Dynamics of 2 Isopropyl 6 Methylpyrimidine 4 Thiol

Thione-Thiol Tautomerism: Experimental and Theoretical Perspectives

The existence of 2-isopropyl-6-methylpyrimidine-4-thiol in either the thione or thiol tautomeric form is a subject of significant chemical interest. This phenomenon involves the migration of a proton between the sulfur atom and a nitrogen atom within the pyrimidine (B1678525) ring. Theoretical and experimental studies on analogous heterocyclic systems provide a framework for understanding the tautomeric equilibrium of this specific compound.

Spectroscopic Characterization of Tautomeric Forms in Solution and Solid State

While specific spectroscopic data for 2-isopropyl-6-methylpyrimidine-4-thiol is not extensively documented, the characterization of its tautomeric forms can be inferred from studies on related pyrimidine and pyridine (B92270) thiols.

In the solid state , it is common for one tautomer to be predominantly favored. For many heterocyclic thiones, the thione form is more stable in the crystalline state due to favorable intermolecular interactions, such as hydrogen bonding. researchgate.net Techniques like Fourier Transform Infrared (FTIR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) are pivotal in this determination. The FTIR spectrum of the thione tautomer would be expected to show a characteristic C=S stretching vibration, while the thiol form would exhibit an S-H stretching band, typically in the range of 2500-2600 cm⁻¹. ekb.eg

In solution , the tautomeric equilibrium is often dynamic and can be characterized using various spectroscopic methods.

UV-Vis Spectroscopy: The electronic absorption spectra of the thione and thiol forms are distinct. Thione tautomers generally exhibit an absorption maximum at longer wavelengths (around 300-400 nm) corresponding to an n-π* transition of the C=S group. In contrast, the thiol tautomer typically absorbs at shorter wavelengths (below 300 nm) due to π-π* transitions within the aromatic ring. researchgate.netmdpi.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide definitive evidence for the predominant tautomer in solution. In the 1H NMR spectrum, the thiol form would display a distinct signal for the S-H proton, while the thione form would show an N-H proton signal. The chemical shifts of the ring carbons, particularly the carbon attached to the sulfur atom, are also significantly different between the two tautomers. researchgate.netnih.gov

Table 1: Expected Spectroscopic Features for Tautomers of 2-Isopropyl-6-methylpyrimidine-4-thiol

| Spectroscopic Technique | Thione Tautomer (Expected) | Thiol Tautomer (Expected) |

|---|---|---|

| FTIR | C=S stretch | S-H stretch (~2500-2600 cm⁻¹) |

| UV-Vis | λmax ~300-400 nm (n-π* transition) | λmax <300 nm (π-π* transition) |

| 1H NMR | N-H proton signal | S-H proton signal |

| 13C NMR | C=S signal (deshielded) | C-S signal (shielded) |

Influence of Solvent Polarity and Intermolecular Interactions on Tautomeric Equilibria

The position of the thione-thiol tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the potential for intermolecular interactions.

Studies on analogous compounds, such as 2- and 4-mercaptopyridines and 2-mercaptopyrimidines, have demonstrated that polar solvents tend to shift the equilibrium towards the more polar thione form. cdnsciencepub.comresearchgate.net This is attributed to the better solvation of the larger dipole moment of the thione tautomer. acs.org In contrast, nonpolar solvents often favor the less polar thiol form. cdnsciencepub.com

Intermolecular hydrogen bonding also plays a critical role. In concentrated solutions or in the solid state, self-association through N-H···S=C hydrogen bonds can stabilize the thione tautomer. cdnsciencepub.com Solvents capable of hydrogen bonding can compete with these interactions, influencing the equilibrium. For instance, proton-donating solvents like ethanol (B145695) can stabilize the thione form by hydrogen bonding to the sulfur atom. researchgate.net

Relationships to Related Pyrimidinol/Pyrimidinone Tautomerism (e.g., 2-Isopropyl-6-methylpyrimidin-4-ol)

A valuable comparison can be drawn between the thione-thiol tautomerism of 2-isopropyl-6-methylpyrimidine-4-thiol and the keto-enol tautomerism of its oxygen analog, 2-isopropyl-6-methylpyrimidin-4-ol. In the latter, the tautomers are the enol form (pyrimidinol) and the keto form (pyrimidinone).

A single-crystal X-ray diffraction study of 2-isopropyl-6-methylpyrimidin-4-ol revealed that it exists in the keto (pyrimidinone) form in the solid state. nih.gov This indicates that the enol form undergoes a tautomeric shift to the more stable keto form during crystallization. nih.gov In the crystal structure, molecules of 2-isopropyl-6-methylpyrimidin-4(3H)-one are linked into centrosymmetric dimers via pairs of intermolecular N—H⋯O hydrogen bonds. nih.gov

Generally, for 4-hydroxypyrimidines, the pyrimidinone (keto) form is the more stable tautomer. The greater electronegativity of oxygen compared to sulfur leads to a stronger C=O double bond in the pyrimidinone form relative to the C=S double bond in the pyrimidinthione form. This often results in a greater thermodynamic preference for the keto tautomer in the oxygen-containing analogues.

Conformational Analysis of Isopropyl and Methyl Substituents within the Pyrimidine Ring System

The isopropyl and methyl groups attached to the pyrimidine ring of 2-isopropyl-6-methylpyrimidine-4-thiol are not static and can rotate around the single bonds connecting them to the ring. The preferred conformations and the energy barriers to these rotations are determined by steric and electronic factors.

The rotation of the isopropyl group at the C2 position and the methyl group at the C6 position will be subject to rotational barriers. The magnitude of these barriers is influenced by the steric hindrance with adjacent atoms on the pyrimidine ring. For the isopropyl group, rotation around the C2-C(isopropyl) bond will lead to different staggered and eclipsed conformations. The most stable conformation is likely to be the one that minimizes steric interactions between the methyl groups of the isopropyl substituent and the neighboring atoms of the pyrimidine ring.

Similarly, the methyl group at the C6 position will have a rotational barrier. While generally low for methyl groups attached to aromatic rings, the barrier can be influenced by the electronic nature of the ring and the presence of adjacent substituents. Theoretical calculations on related molecules have shown that these barriers can be accurately predicted using computational methods. benthamdirect.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Isopropyl-6-methylpyrimidine-4-thiol |

| 2-Isopropyl-6-methylpyrimidin-4-ol |

| 2-Isopropyl-6-methylpyrimidin-4(3H)-one |

| 2-mercaptopyridine |

| 4-mercaptopyridine |

Spectroscopic and Crystallographic Characterization of 2 Isopropyl 6 Methylpyrimidine 4 Thiol and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Isopropyl-6-methylpyrimidine-4-thiol. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 2-Isopropyl-6-methylpyrimidine-4-thiol, both ¹H and ¹³C NMR are critical for structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The isopropyl group should produce a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons due to spin-spin coupling. The methyl group on the pyrimidine (B1678525) ring would appear as a sharp singlet, as would the lone proton on the pyrimidine ring. A key feature for studying tautomerism is the signal for the proton on a heteroatom. In the thione form, an N-H proton signal would be observed, typically in the downfield region (10-13 ppm), which would disappear upon D₂O exchange. Conversely, the thiol tautomer would exhibit an S-H proton signal at a different chemical shift.

¹³C NMR spectroscopy provides information on the carbon skeleton. Unique signals are expected for the isopropyl carbons, the ring methyl carbon, and the four distinct carbons of the pyrimidine ring. The chemical shift of the C4 carbon is particularly diagnostic; a value in the range of 175-200 ppm is characteristic of a thiocarbonyl (C=S) carbon, confirming the presence of the thione tautomer. nih.gov

Predicted NMR Data for 2-Isopropyl-6-methylpyrimidine-4-thione

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Ring-CH | ~6.5 ppm (singlet) | ~115-120 ppm |

| Ring-CH₃ | ~2.3 ppm (singlet) | ~20-25 ppm |

| Isopropyl-CH | ~3.0 ppm (septet) | ~35-40 ppm |

| Isopropyl-CH₃ | ~1.2 ppm (doublet) | ~20-22 ppm |

| N-H | ~12.0 ppm (broad singlet) | - |

| C2 (C-isopropyl) | - | ~165-170 ppm |

| C4 (C=S) | - | ~180-185 ppm |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the tautomeric equilibrium. The thione form of the molecule is expected to dominate in the solid state.

The IR spectrum would provide clear evidence for the thione tautomer. A strong absorption band corresponding to the C=S stretching vibration is typically observed in the range of 1100-1250 cm⁻¹. researchgate.net The N-H stretching vibration of the pyrimidine ring in the thione form would appear as a broad band around 3100-3200 cm⁻¹, often broadened due to hydrogen bonding. Other characteristic bands include C-H stretching vibrations above 3000 cm⁻¹ for the ring C-H and below 3000 cm⁻¹ for the alkyl groups, as well as various C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region. researchgate.netnih.govcore.ac.uk The presence of a weak S-H stretching band around 2550 cm⁻¹ would indicate the thiol tautomer, but this is often absent in the spectra of solid samples where the thione form prevails.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the symmetric vibrations of the heterocyclic ring.

Characteristic Vibrational Frequencies for 2-Isopropyl-6-methylpyrimidine-4-thione

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3200 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| C=N / C=C Ring Stretches | 1400 - 1600 | IR, Raman |

| C=S Stretch | 1100 - 1250 | IR |

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule. For 2-Isopropyl-6-methylpyrimidine-4-thiol, HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This experimental mass is then compared to the theoretical mass calculated from its molecular formula, C₈H₁₂N₂S, which is 168.0721 Da. scbt.comnih.gov A match within a few parts per million (ppm) provides definitive confirmation of the formula.

Electron Impact (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the molecule's fragmentation pattern, which provides structural information. Common fragmentation pathways for this molecule would likely include:

α-cleavage: Loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation, resulting in a fragment at [M-15]⁺.

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the isopropyl group.

Ring Cleavage: Fragmentation of the pyrimidine ring itself, leading to various smaller charged fragments.

Expected Mass Spectrometry Fragments for C₈H₁₂N₂S

| m/z (Predicted) | Formula of Fragment | Proposed Identity |

|---|---|---|

| 168.0721 | C₈H₁₂N₂S⁺ | Molecular Ion ([M]⁺) |

| 153.0486 | C₇H₉N₂S⁺ | Loss of methyl group ([M-CH₃]⁺) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is an excellent method for investigating thiol-thione tautomerism. The two tautomers possess different chromophores, leading to distinct absorption spectra. cdnsciencepub.com

The thione tautomer contains a C=S group, which gives rise to a characteristic low-energy n→π* electronic transition. This typically results in an absorption maximum (λₘₐₓ) at a longer wavelength, often in the 300-400 nm range. researchgate.net The thiol tautomer, lacking the thiocarbonyl group, exhibits only higher-energy π→π* transitions associated with the aromatic pyrimidine ring, with absorption maxima generally below 300 nm. researchgate.net

By analyzing the UV-Vis spectrum in different solvents, the position of the tautomeric equilibrium can be assessed. Polar solvents tend to stabilize the more polar thione form, leading to a stronger absorbance in the longer wavelength region. nih.govcdnsciencepub.com

Single Crystal X-ray Diffraction Analysis

While spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive and precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

No crystal structure is currently available for 2-Isopropyl-6-methylpyrimidine-4-thiol. However, the crystal structure of its oxygen-containing derivative, 2-Isopropyl-6-methylpyrimidin-4(3H)-one , provides a powerful case study for the structural analysis of this class of compounds.

X-ray diffraction analysis of this derivative revealed that the molecule crystallizes exclusively in the keto tautomeric form, not the enol (pyrimidin-4-ol) form. This finding is crucial as it demonstrates the preference for the oxo/thione form in the solid state for this substitution pattern. The analysis provided precise measurements of all bond lengths and angles, showing that the pyrimidin-4(3H)-one ring is nearly planar. In the crystal lattice, molecules form centrosymmetric dimers through pairs of N—H···O hydrogen bonds.

This structural data for the oxygen analog strongly suggests that 2-Isopropyl-6-methylpyrimidine-4-thiol would also crystallize in its thione tautomeric form, with a similar planar ring structure and intermolecular N—H···S hydrogen bonding. nih.gov

Crystallographic Data for the Derivative 2-Isopropyl-6-methylpyrimidin-4(3H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8627 (2) |

| b (Å) | 22.6320 (8) |

| c (Å) | 7.4228 (3) |

| β (°) | 96.495 (2) |

| Volume (ų) | 811.66 (5) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

In the crystal structure of 2-Isopropyl-6-methylpyrimidin-4(3H)-one, the most prominent intermolecular interaction is hydrogen bonding. Symmetry-related molecules are linked into centrosymmetric dimers through pairs of intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net This specific interaction forms a characteristic R²₂(8) ring motif. It is highly probable that 2-Isopropyl-6-methylpyrimidine-4-thiol, existing in its thione tautomeric form in the solid state, would exhibit analogous N—H⋯S hydrogen bonding. These interactions, while generally weaker than their N—H⋯O counterparts, are a critical force in directing the crystal packing of thio-substituted heterocycles. The presence of a proton donor (the pyrimidine N-H) and an acceptor (the thione S) facilitates the formation of similar dimeric structures.

π-π Stacking:

Aromatic ring stacking is a prevalent non-covalent interaction in nitrogenous heterocyclic compounds, including pyrimidine and purine (B94841) derivatives. nih.gov In the case of 2-Isopropyl-6-methylpyrimidin-4(3H)-one, the hydrogen-bonded dimers are observed to stack along the crystallographic a-axis. nih.govresearchgate.net This stacking is a manifestation of π-π interactions between the planar pyrimidine rings of adjacent dimers. These interactions are driven by a combination of electrostatic and dispersion forces. acs.org The electron-rich π system of the pyrimidine ring can interact favorably with the π system of a neighboring ring, contributing significantly to the thermodynamic stability of the crystal lattice.

The nature of substituents on the pyrimidine ring can modulate the strength and geometry of these π-π stacking interactions. nih.govrsc.org The presence of both an electron-donating methyl group and a moderately bulky isopropyl group on the 2- and 6-positions influences the electronic distribution and steric profile of the ring, thereby fine-tuning the stacking arrangement. Theoretical studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase π-π stacking interaction energies. nih.gov It is therefore expected that the pyrimidine rings in 2-Isopropyl-6-methylpyrimidine-4-thiol and its derivatives also engage in significant π-π stacking, which, in concert with hydrogen bonding, defines the supramolecular assembly in the solid state. rsc.org

Table 1: Crystallographic Data for 2-Isopropyl-6-methylpyrimidin-4(3H)-one Data extracted from a study on the oxygen analog, providing a model for the thiol derivative.

| Parameter | Value |

| Chemical Formula | C₈H₁₂N₂O |

| Molecular Weight ( g/mol ) | 152.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.8627 (2) |

| b (Å) | 22.6320 (8) |

| c (Å) | 7.4228 (3) |

| β (°) | 96.495 (2) |

| Volume (ų) | 811.66 (5) |

| Z | 4 |

| Key Interaction | N—H⋯O Hydrogen Bonds |

| Supramolecular Motif | Centrosymmetric Dimers (R²₂(8) rings) |

| Stacking | Dimers stack along the a-axis |

Source: Acta Crystallographica Section E, 2010. nih.govresearchgate.net

Correlating Solid-State Structure with Solution-Phase Behavior

The relationship between the structure of a compound in the solid state and its behavior in solution is fundamental, particularly for molecules capable of tautomerism. Pyrimidine-4-thiols are classic examples of compounds that exhibit prototropic tautomerism, existing in equilibrium between the thiol and thione forms.

Thiol-Thione Tautomerism:

In solution, 2-Isopropyl-6-methylpyrimidine-4-thiol can exist as two tautomers: the aromatic thiol form (4-mercapto) and the non-aromatic thione form (pyrimidin-4(3H)-thione). The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and temperature. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are instrumental in studying this equilibrium in solution. nih.gov

The crystallographic analysis of the analogous compound, 2-Isopropyl-6-methylpyrimidin-4(3H)-one, provides a compelling precedent for understanding the solid-state structure. The study revealed that although the enol form (2-isopropyl-4-hydroxy-6-methylpyrimidine) was used for crystallization, the molecule exists exclusively in the keto (pyrimidin-4(3H)-one) form in the crystal. nih.govresearchgate.net This indicates that the crystallization process can effectively "trap" the more thermodynamically stable tautomer in the solid state. The stability of the keto form in the crystal is reinforced by the formation of strong N—H⋯O hydrogen-bonded dimers.

By analogy, it is strongly suggested that 2-Isopropyl-6-methylpyrimidine-4-thiol crystallizes in the thione form. The thione tautomer allows for the formation of the robust N—H⋯S hydrogen-bonded dimers, which stabilize the crystal lattice. In solution, an equilibrium would exist, but upon crystallization, the equilibrium shifts to favor the thione tautomer that preferentially populates the solid state. This transition from a dynamic equilibrium in solution to a single tautomeric form in the crystal is a critical aspect of the compound's chemical behavior. The planarity of the pyrimidine ring, essential for effective π-π stacking, is also a feature of the thione/keto form rather than the thiol/enol form, further stabilizing its presence in the crystal lattice. nih.govresearchgate.netnih.gov

Table 2: Tautomeric Forms and Expected State

| Tautomeric Form | Dominant Phase | Key Stabilizing Interactions in Solid State |

| 2-Isopropyl-6-methylpyrimidine-4-thiol (Thiol) | Solution | Aromaticity |

| 2-Isopropyl-6-methyl-1H-pyrimidine-4-thione (Thione) | Solid-State | Intermolecular N—H⋯S Hydrogen Bonding, π-π Stacking |

Computational and Theoretical Studies of 2 Isopropyl 6 Methylpyrimidine 4 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-isopropyl-6-methylpyrimidine-4-thiol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

The analysis of the electronic structure involves examining the distribution of electrons within the molecule. The presence of nitrogen and sulfur atoms, which are highly electronegative, along with the aromatic pyrimidine (B1678525) ring, creates a complex electronic environment. The isopropyl and methyl groups act as electron-donating groups, influencing the electron density on the pyrimidine ring.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For similar pyrimidine derivatives, it has been shown that these frontier orbitals are often localized on the pyrimidine ring and the thiol group, indicating their importance in chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. This analysis provides a detailed picture of the charge on each atom and the delocalization of electron density between different parts of the molecule.

Table 1: Illustrative Calculated Electronic Properties for a Generic Pyrimidine Thiol Derivative (based on literature for similar compounds)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and based on general findings for pyrimidine thiol derivatives. Specific calculations for 2-isopropyl-6-methylpyrimidine-4-thiol are required for precise values.

2-Isopropyl-6-methylpyrimidine-4-thiol can exist in two tautomeric forms: the thiol form and the thione form. The thiol form has a C-SH group, while the thione form has a C=S and an N-H group. The relative stability of these tautomers is a critical aspect of the molecule's chemistry and can be investigated using DFT calculations. nih.gov

Studies on similar pyrimidine thiols have shown that the thione form is generally more stable than the thiol form, especially in the gas phase and in nonpolar solvents. nih.gov The energy difference between the tautomers can be calculated, as well as the energy barrier for the tautomerization reaction. The transition state for this proton transfer reaction can be located and characterized by a single imaginary frequency in the vibrational analysis.

The relative stability can be influenced by the solvent. In polar solvents, the more polar tautomer is often stabilized to a greater extent. Computational models that include solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict these energetic changes.

Table 2: Illustrative Relative Energies of Tautomers for a Generic Pyrimidine Thiol (based on literature for similar compounds) nih.gov

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Aqueous) (kcal/mol) |

|---|---|---|

| Thiol | 0.0 | +2.5 |

Note: The values in this table are illustrative and based on general findings for pyrimidine thiol derivatives. Specific calculations for 2-isopropyl-6-methylpyrimidine-4-thiol are required for precise values.

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is a standard output of DFT calculations. The predicted frequencies are often scaled to account for anharmonicity and the limitations of the theoretical model. These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide valuable information for the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

Table 3: Illustrative Predicted Spectroscopic Data for a Generic Pyrimidine Thiol Derivative (based on literature for similar compounds)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| C=S Stretch (Thione) | ~1100 cm⁻¹ |

| S-H Stretch (Thiol) | ~2550 cm⁻¹ |

| ¹³C Chemical Shift (C=S) | ~180 ppm |

Note: The values in this table are illustrative and based on general findings for pyrimidine thiol derivatives. Specific calculations for 2-isopropyl-6-methylpyrimidine-4-thiol are required for precise values.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While specific molecular dynamics (MD) simulation studies on 2-isopropyl-6-methylpyrimidine-4-thiol are not prevalent in the literature, the methodology is well-suited to explore its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent.

For a molecule like 2-isopropyl-6-methylpyrimidine-4-thiol, MD simulations could be used to:

Explore Conformational Space: The isopropyl group can rotate, leading to different conformations. MD simulations can sample these different conformations and determine their relative populations.

Study Tautomerization Dynamics: Although computationally demanding, advanced MD techniques can be used to study the dynamics of the tautomerization process, providing a more detailed picture than static quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrimidine Thiol Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or biological activities of molecules based on their chemical structure. nih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed property.

For pyrimidine thiol derivatives, QSPR/QSAR models could be developed to predict a wide range of properties, including:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and melting point.

Biological Activities: Such as enzyme inhibition, antimicrobial activity, or cytotoxicity. mdpi.com

The development of a QSPR/QSAR model involves several steps:

Data Set Collection: A set of pyrimidine thiol derivatives with known properties is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques.

While a specific QSPR model for 2-isopropyl-6-methylpyrimidine-4-thiol is not available, the general approach has been successfully applied to various classes of pyrimidine derivatives, demonstrating its potential for predicting the properties of new compounds in this family. nih.govmdpi.com

Mechanistic Investigations of Chemical Reactions Involving 2 Isopropyl 6 Methylpyrimidine 4 Thiol

Exploration of Reaction Pathways and Transition States

Reactions involving 2-isopropyl-6-methylpyrimidine-4-thiol are fundamentally governed by the tautomeric equilibrium between its thiol and thione forms, as well as the nucleophilic character of the sulfur atom. Computational studies on analogous compounds, such as 2-pyrimidinethiol, provide a framework for understanding these fundamental processes.

A primary reaction pathway for pyrimidine-4-thiols is S-alkylation, which proceeds via a nucleophilic substitution mechanism. The thiol or, more readily, the thiolate anion acts as a nucleophile, attacking an electrophilic carbon center of an alkylating agent. The transition state for this reaction involves the partial formation of the new carbon-sulfur bond and the partial breaking of the bond between the alkyl group and its leaving group.

Another significant reaction pathway is the nucleophilic aromatic substitution (SNAr) where the pyrimidine (B1678525) ring itself is the electrophile. For instance, in reactions with 2-sulfonylpyrimidine derivatives, the nucleophilic attack of a thiol is the rate-determining step. researchgate.net Density Functional Theory (DFT) calculations on model systems, such as the reaction of 2-methylsulfonylpyrimidine with methanethiolate, have elucidated the Gibbs free energy profile for this type of transformation, identifying the transition states and the Meisenheimer intermediate. researchgate.net

Tautomerism between the thiol and thione forms is a critical aspect of the reactivity of 2-isopropyl-6-methylpyrimidine-4-thiol. Computational studies on 2-pyridinethiol/2-pyridinethione and 2-pyrimidinethiol/2(1H)-pyrimidinethione systems have provided detailed insights into the transition states of this isomerization. acs.orgnih.gov The intramolecular transition state for the tautomerization in the gas phase is generally high in energy, suggesting that the process is often facilitated by intermolecular interactions, such as dimerization or solvation. acs.orgnih.gov

For instance, DFT calculations on 2-pyrimidinethiol reveal that the intramolecular transition state for tautomerization is approximately 29.07 kcal/mol higher in energy than the thiol form in the gas phase. nih.gov However, a dimer-assisted pathway provides a more facile route for this conversion. nih.gov

| Species | Phase | Relative Energy (kcal/mol) |

|---|---|---|

| 2-Pyrimidinethiol (Thiol form) | Gas | 0.00 |

| 2(1H)-Pyrimidinethione (Thione form) | Gas | 3.41 |

| Intramolecular Transition State (TS1) | Gas | 29.07 |

| 2-Pyrimidinethiol (Thiol form) | Aqueous | 6.47 |

| 2(1H)-Pyrimidinethione (Thione form) | Aqueous | 0.00 |

Role of Catalysis in Thiol-Mediated Pyrimidine Transformations

Catalysis plays a pivotal role in modulating the reactivity of thiol-containing pyrimidines. Both acid and base catalysis can significantly influence the rate and outcome of reactions involving 2-isopropyl-6-methylpyrimidine-4-thiol.

Base catalysis is commonly employed in S-alkylation reactions. A base deprotonates the thiol group to form the more nucleophilic thiolate anion, thereby accelerating the rate of nucleophilic attack. jmaterenvironsci.com The choice of base and solvent can be critical in controlling the reaction's efficiency.

Acid catalysis can also be relevant, particularly in reactions involving the pyrimidine ring. For instance, in the synthesis of 4-pyrimidone-2-thioethers from S-alkylisothioureas and β-ketoesters, a sequential base- and acid-mediated condensation has been shown to be effective. nih.gov The acid likely facilitates the cyclization and dehydration steps of the reaction sequence.

Furthermore, transition metal catalysis has been utilized in the synthesis of various pyrimidine derivatives. mdpi.com For example, copper-catalyzed reactions have been employed for the construction of the pyrimidine ring system. mdpi.com While not directly demonstrated for 2-isopropyl-6-methylpyrimidine-4-thiol, it is conceivable that metal catalysts could be used to mediate its transformations, such as cross-coupling reactions involving the thiol group. The hydrothiolation of alkynes, another reaction of thiols, can be promoted by catalysts such as copper nanoparticles. rsc.org

Non Clinical Biological Activity and Structure Activity Relationship Sar Studies of Pyrimidine 4 Thiol Derivatives

In Vitro Antimicrobial and Antifungal Evaluations in Model Organisms

Pyrimidine-4-thiol (B7810261) derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities in various in vitro studies. The core structure is amenable to substitutions that significantly modulate its efficacy against different pathogens.

Research into 4,6-diarylpyrimidine-2(1H)-thiol derivatives has shown significant activity against Gram-positive bacteria, including Escherichia faecalis, Staphylococcus aureus, and Bacillus cereus. nih.gov Certain analogs within this class also exhibit potent effects against Mycobacterium smegmatis, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 500 µg/mL, indicating potential as templates for antituberculous agents. nih.gov Further studies on other pyrimidine (B1678525) thiol derivatives have confirmed activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

Specifically concerning the 2-isopropyl-6-methylpyrimidine core, derivatives have been synthesized and evaluated for antifungal properties against a panel of fourteen phytopathogenic fungi. nih.gov These studies found that many of the synthesized compounds possessed notable fungicidal activities. For instance, certain analogs showed good activity (>50%) against Rhizoctonia solani. nih.gov The activity of these novel compounds was often comparable to or, in some cases, superior to commercial fungicides like pyrimethanil, particularly against fungi such as Gibberella zeae and Phytophthora infestans. nih.gov

Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the pyrimidine ring can enhance the antimicrobial potential of these compounds. google.com The table below summarizes the minimum inhibitory concentration (MIC) of selected pyrimidine thiol derivatives against various microorganisms, illustrating the impact of different structural modifications.

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Pyrimidine Thiol Derivatives

| Compound Type | Test Organism | MIC (µM/ml or µg/mL) | Reference |

|---|---|---|---|

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | S. aureus | 0.87 - 1.95 µM/ml | google.com |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | B. subtilis | 1.05 - 2.10 µM/ml | google.com |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | C. albicans | 0.93 - 2.05 µM/ml | google.com |

| 4,6-diarylpyrimidine-2(1H)-thiol derivative | M. smegmatis | 62.5 - 500 µg/mL | nih.gov |

| 2-isopropyl-6-methylpyrimidine derivative | G. zeae | >50% inhibition at 50 mg/L | nih.gov |

Investigation of Anti-Inflammatory Effects and Associated Molecular Targets (e.g., COX, LOX pathways)

The anti-inflammatory potential of pyrimidine derivatives, including thiol-containing analogs, is a significant area of investigation. researchgate.net The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

Several studies have focused on pyrimidine derivatives as selective inhibitors of COX-2, an enzyme isoform that is upregulated during inflammation. nih.govmedchemexpress.com High selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it can reduce gastrointestinal side effects. Certain novel pyrimidine derivatives have demonstrated high selectivity towards COX-2, with inhibitory potencies comparable to the established drug meloxicam (B1676189) and superior to piroxicam. medchemexpress.comresearchgate.net For example, two lead compounds, L1 and L2, exhibited significant selective COX-2 inhibition. medchemexpress.com

In addition to COX inhibition, some pyrimidine derivatives have been evaluated for their ability to inhibit LOX enzymes. rsc.org Lipoxygenases are responsible for metabolizing arachidonic acid into pro-inflammatory leukotrienes. rsc.org Pyrido[2,3-d]pyrimidine derivatives, in particular, have been identified as potent lipoxygenase inhibitors, with some showing IC₅₀ values in the micromolar range. rsc.org The anti-inflammatory effects of pyrimidines are also attributed to the inhibition of other inflammatory mediators, including nitric oxide (NO) and various cytokines. nih.govnih.gov

Table 2: COX-2 Inhibition by Selected Pyrimidine Derivatives

| Compound Series | IC₅₀ (COX-2) | Selectivity vs. COX-1 | Reference |

|---|---|---|---|

| Pyrimidine derivatives L1 & L2 | Comparable to Meloxicam | High | medchemexpress.comresearchgate.net |

| Cyanopyrimidine derivative 3b | 0.20 ± 0.01 µM | High | otavachemicals.com |

| Cyanopyrimidine derivative 5b | 0.18 ± 0.01 µM | High | otavachemicals.com |

Enzyme Inhibition and Receptor Binding Studies in Non-Human Biological Systems (e.g., Syk Kinase)

Beyond their anti-inflammatory and antimicrobial roles, pyrimidine-4-thiol derivatives have been investigated as inhibitors of a wide array of enzymes and as ligands for various receptors. These studies are crucial for understanding their broader biological activities and potential therapeutic applications.

One area of significant interest is the inhibition of protein kinases. Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in immune responses, making it an attractive target for allergic and autoimmune diseases. nih.gov Several classes of pyrimidine derivatives have been designed and synthesized as Syk inhibitors. For example, 1,2,4-triazolo[4,3-c]pyrimidine and imidazo[1,2-c]pyrimidine (B1242154) derivatives have shown potent inhibitory activities against Syk family kinases. nih.govresearchgate.net Furthermore, 4-anilinopyrimidine-5-carboxamides and 4-pyrazolyl-2-aminopyrimidine scaffolds have been developed, leading to the identification of highly potent and selective Syk inhibitors with IC₅₀ values in the nanomolar range.

Other kinases targeted by pyrimidine thiol analogs include Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), with some 2-thiopyrimidine-4-one derivatives acting as dual inhibitors. Additionally, pyrimidine-based compounds have been developed as inhibitors for Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Other enzymatic activities inhibited by this class of compounds include α-glucosidase, pancreatic lipase, and d-dopachrome (B1263922) tautomerase. nih.gov

Development of Novel Pyrimidine Thiol Analogs with Targeted Biological Activities

The synthesis of novel pyrimidine thiol analogs is a dynamic area of research, driven by the goal of enhancing specific biological activities and improving pharmacological profiles. The versatility of the pyrimidine core allows for extensive chemical modification.

A key synthetic intermediate for producing derivatives of the title compound is 4-chloro-2-isopropyl-6-methyl-pyrimidine. nih.gov This intermediate is typically synthesized from 6-hydroxy-2-isopropyl-4-methylpyrimidine using a chlorinating agent like phosphoryl chloride (POCl₃). nih.gov The resulting chloro-pyrimidine is then reacted with various nucleophiles, such as amines or thiols, to generate a library of new analogs with diverse functionalities. nih.gov

Other synthetic strategies involve multicomponent reactions, such as the Biginelli reaction, which allows for the efficient construction of the dihydropyrimidine (B8664642) core. The fusion of the pyrimidine ring with other heterocyclic systems, like pyrazole, triazole, or thiophene, has also been a successful strategy to create condensed analogs with unique biological properties, including anticancer and antimicrobial activities. researchgate.net For example, 2-thiopyrimidine/chalcone hybrids have been designed and synthesized as potential anticancer agents. These synthetic efforts are often guided by SAR insights, aiming to introduce substituents that favorably interact with the intended biological target. researchgate.netresearchgate.net

Pharmacophore Modeling and Computational Drug Design (Non-Clinical Focus)

Computational methods play a pivotal role in the modern development of pyrimidine thiol derivatives. Pharmacophore modeling and other in silico techniques are used to predict biological activity, understand drug-target interactions, and guide the design of more effective and selective compounds.

Pharmacophore models identify the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. This approach has been used to design pyrimidine derivatives as inhibitors of targets like COX-2 and various kinases. otavachemicals.com

Molecular docking is another widely used computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com Docking studies have been instrumental in elucidating the binding modes of pyrimidine thiol analogs with targets such as BRD4, PLK1, PI3K, and bacterial enzymes. These studies can explain the observed SAR, for instance, by showing how specific substitutions lead to additional hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity.

In addition to predicting activity, computational tools are used to estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Programs like PASS (Prediction of Activity Spectra for Substances) can provide an in silico estimation of a compound's potential pharmacotherapeutic effects based solely on its chemical structure. researchgate.net These non-clinical computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of desired biological activity and drug-like properties.

Environmental Fate and Biotransformation Pathways of 2 Isopropyl 6 Methylpyrimidine 4 Thiol Excluding Human Clinical Data

Environmental Degradation Studies (e.g., Hydrolysis, Photolysis)

The environmental persistence of a chemical compound is determined by its susceptibility to various degradation processes. For 2-Isopropyl-6-methylpyrimidine-4-thiol, the key abiotic degradation pathways would theoretically include hydrolysis and photolysis.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on the pH, temperature, and the chemical structure of the substance. Molecules with functional groups susceptible to nucleophilic attack, such as esters, amides, or in this case, the thiol group attached to a pyrimidine (B1678525) ring, can undergo hydrolysis. However, no specific experimental data on the hydrolysis rates or products of 2-Isopropyl-6-methylpyrimidine-4-thiol were identified in the reviewed literature.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The potential for photolysis depends on the molecule's ability to absorb light at relevant environmental wavelengths. Aromatic and heterocyclic compounds, like the pyrimidine structure in 2-Isopropyl-6-methylpyrimidine-4-thiol, often absorb UV light and can undergo direct or indirect photolytic degradation. Specific studies quantifying the photolytic half-life and identifying the degradation products of this particular thiol are not available.

Table 1: Conceptual Framework for Environmental Degradation Studies

| Degradation Pathway | Influencing Factors | Potential Outcome (Hypothetical) | Research Data Availability |

|---|---|---|---|

| Hydrolysis | pH, Temperature, Water Salinity | Cleavage of the C-S bond, oxidation of the thiol group, or modification of the pyrimidine ring. | Not Found |

| Photolysis | Wavelength of light, Presence of photosensitizers, Environmental matrix (water, soil, air) | Ring opening, oxidation, or rearrangement of the molecular structure. | Not Found |

Biotransformation in Non-Human Organisms (e.g., Marine Xenobiotic Metabolite, Nematode Metabolism)

Biotransformation is the process by which living organisms modify chemical compounds, a critical aspect of understanding a substance's environmental impact and potential for bioaccumulation. This metabolism is typically enzymatic and can lead to detoxification or, in some cases, bioactivation (the formation of more toxic metabolites).

For 2-Isopropyl-6-methylpyrimidine-4-thiol, biotransformation studies in non-human organisms such as fish, invertebrates, or microorganisms would be essential to determine its metabolic fate. Key metabolic reactions could include oxidation of the sulfur atom (to sulfoxides and sulfones), hydroxylation of the isopropyl or methyl groups, or conjugation with endogenous molecules like glutathione.

Despite the importance of such data, no specific studies detailing the biotransformation pathways, metabolic rates, or identified metabolites of 2-Isopropyl-6-methylpyrimidine-4-thiol in any non-human organism were found in the available literature. Research into marine xenobiotic metabolism or nematode metabolism has not specifically addressed this compound.

Analytical Methodologies for Environmental and Biological Monitoring (Excluding Human Clinical Samples)

Effective monitoring of a chemical in the environment requires robust and validated analytical methods. The development of such methods is crucial for regulatory compliance, environmental risk assessment, and remediation efforts. mdpi.com The U.S. Environmental Protection Agency (EPA) maintains a collection of selected analytical methods for environmental remediation and recovery, which provides a framework for how such compounds could be monitored. epa.govepa.gov

For a compound like 2-Isopropyl-6-methylpyrimidine-4-thiol, analytical strategies would likely involve chromatography coupled with mass spectrometry.

Sample Preparation: Extraction of the analyte from environmental matrices (e.g., water, soil, sediment) or biological tissues would be the initial step. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to isolate and concentrate the compound.

Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to separate the target compound from other components in the sample. Detection would typically be achieved using mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for high sensitivity and specificity.

While these are standard approaches for monitoring organic contaminants, no specific, validated analytical methods published in peer-reviewed literature for the routine monitoring of 2-Isopropyl-6-methylpyrimidine-4-thiol in environmental or non-human biological samples were identified.

Table 2: Potential Analytical Methodologies for Monitoring

| Technique | Purpose | Details | Specific Method for Compound |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Sample Cleanup & Concentration | Isolates the analyte from complex matrices like water or soil extracts. | Not Found |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification & Identification | Provides high sensitivity and structural confirmation for detecting low concentrations in environmental samples. | Not Found |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification & Identification | Suitable for volatile or semi-volatile compounds; may require derivatization of the thiol group. | Not Found |

Concluding Perspectives and Future Research Directions on 2 Isopropyl 6 Methylpyrimidine 4 Thiol

Summary of Current Research Status

Research specifically centered on 2-Isopropyl-6-methylpyrimidine-4-thiol is notably limited in publicly accessible scientific literature. The primary context in which this compound appears is as a chemical intermediate. Its synthesis is most commonly achieved through the cyclization of an isopropylamidine with an alkyl acetoacetate (B1235776) in an alkaline solvent system. evitachem.com Alternative synthetic routes may involve the reaction of thiourea (B124793) with suitable carbonyl compounds under basic conditions. evitachem.com

The reactive thiol group is a key feature of its molecular structure, suggesting its potential for a variety of chemical transformations, including oxidation to form disulfides. evitachem.com However, detailed studies on its reactivity profile, physical properties, and potential applications are not extensively documented. Much of the available information is extrapolated from the broader understanding of pyrimidine-thiols and their derivatives.

The current understanding of 2-Isopropyl-6-methylpyrimidine-4-thiol is summarized in the following table:

| Property | Data |

| Molecular Formula | C8H12N2S |

| Molecular Weight | 168.26 g/mol |

| CAS Number | 2463-81-2 |

| Common Synthesis Method | Cyclization of isopropylamidine and alkyl acetoacetate |

Unexplored Research Avenues

The scarcity of dedicated research on 2-Isopropyl-6-methylpyrimidine-4-thiol presents a fertile ground for new scientific inquiry. Several avenues remain largely unexplored and offer significant potential for discovery.

A primary area for investigation is the comprehensive characterization of its chemical reactivity. While the thiol group's propensity for oxidation is known, a detailed study of its participation in other reactions, such as S-alkylation, S-acylation, and transition metal-catalyzed cross-coupling reactions, is warranted. Understanding these fundamental reactive properties is crucial for unlocking its potential as a versatile building block in organic synthesis.

Furthermore, the biological activity of 2-Isopropyl-6-methylpyrimidine-4-thiol itself has not been a focus of investigation. Given that many pyrimidine (B1678525) and thiol-containing compounds exhibit a wide range of pharmacological effects, screening this compound for potential antimicrobial, antifungal, antiviral, or anticancer activities could yield valuable results. nih.govresearchgate.net The structural similarity to intermediates used in the synthesis of some bioactive molecules suggests that it may possess intrinsic biological properties worthy of exploration.

Another unexplored area is its potential application in materials science. The thiol group can act as a ligand for metal coordination, opening possibilities for the development of novel coordination polymers or metal-organic frameworks (MOFs). The properties of such materials, including their catalytic activity, porosity, and photophysical characteristics, would be of significant interest.

Potential for Novel Derivative Development

The true potential of 2-Isopropyl-6-methylpyrimidine-4-thiol likely lies in its use as a scaffold for the development of novel derivatives. The presence of the reactive thiol group provides a convenient handle for chemical modification, allowing for the introduction of a wide variety of functional groups and molecular fragments.

Table of Potential Derivative Classes and Their Rationale:

| Derivative Class | Rationale for Development | Potential Applications |

| Thioethers | S-alkylation can introduce diverse alkyl and aryl substituents, modulating lipophilicity and steric properties. | Medicinal chemistry (e.g., enzyme inhibitors), agrochemicals. |

| Thioesters | S-acylation can introduce various acyl groups, potentially acting as prodrugs or exhibiting unique biological activities. | Drug delivery, probing biological targets. |

| Disulfides | Controlled oxidation can lead to symmetrical or unsymmetrical disulfides, which can be redox-active. | Redox-responsive materials, covalent inhibitors. |

| Fused Heterocycles | The pyrimidine ring can be annulated with other heterocyclic systems via reactions involving the thiol group and other positions on the ring. | Development of novel scaffolds for drug discovery with unique 3D shapes. |

The development of these derivatives, followed by systematic biological screening, could lead to the discovery of new lead compounds for drug discovery programs. The diverse biological activities reported for other pyrimidine-thiol derivatives, such as anti-inflammatory and kinase inhibitory effects, provide a strong rationale for pursuing such synthetic efforts. nih.gov

Addressing Challenges and Future Opportunities for Academic Research

The primary challenge in advancing the study of 2-Isopropyl-6-methylpyrimidine-4-thiol is the current lack of focused research. This creates a cyclical problem where the absence of data discourages new investigations. To overcome this, a concerted effort is needed to establish a foundational body of knowledge about this compound.

Future Opportunities for Academic Research:

Fundamental Chemistry: A thorough investigation of the synthesis, purification, and characterization of 2-Isopropyl-6-methylpyrimidine-4-thiol is a crucial first step. This should include detailed spectroscopic analysis and the development of robust analytical methods.

Reactivity Profiling: A systematic study of its reactivity with a range of electrophiles and under various reaction conditions will provide a roadmap for its synthetic utility.

Computational Studies: In silico modeling can be employed to predict the compound's physicochemical properties, potential biological targets, and the properties of its derivatives. This can help to guide and prioritize experimental work.